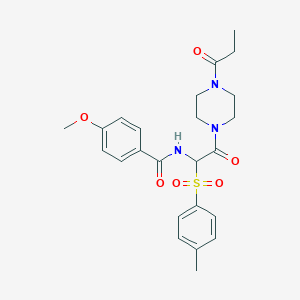
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a similar structure . It has a molecular weight of 289.2 and its IUPAC name is 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is 1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 .
Physical And Chemical Properties Analysis
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a molecular weight of 289.2 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Anticancer Potential:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with specific cellular pathways, making it a potential candidate for novel cancer therapies .
Agrochemicals and Crop Protection
Herbicidal Properties: The compound’s trifluoromethyl group contributes to its herbicidal activity. It has been studied as a potential herbicide to control weeds in agricultural settings. Researchers explore its selectivity, efficacy, and environmental impact, aiming to develop safer and more efficient herbicides .
Material Science and Organic Electronics
Organic Semiconductors:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: possesses π-conjugated systems, making it suitable for organic electronics. Scientists investigate its use as an organic semiconductor in field-effect transistors (FETs), light-emitting diodes (LEDs), and solar cells. Its electron mobility and stability are crucial factors in these applications .
Analytical Chemistry
Fluorescent Probes: The compound’s fluorine atoms contribute to its fluorescence properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or biomolecules. Its sensitivity, selectivity, and photostability make it valuable in bioimaging and diagnostic assays .
Environmental Chemistry
Photocatalysis: Photocatalytic materials play a vital role in environmental remediation. 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline has been investigated as a photocatalyst for degrading organic pollutants under UV or visible light. Its ability to generate reactive oxygen species can break down harmful compounds in water and air .
Coordination Chemistry
Ligand Design: The compound’s quinoline moiety can serve as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metal ions. These complexes find applications in catalysis, luminescence, and molecular recognition .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQWSMOQFRBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

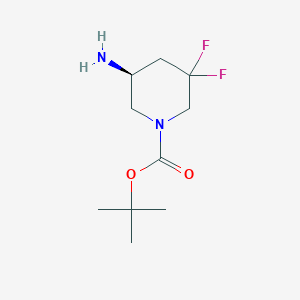

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)
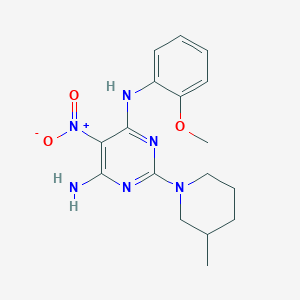
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
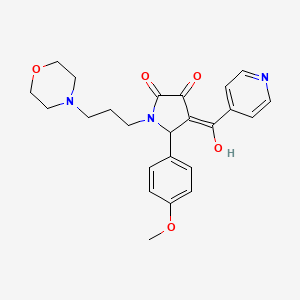
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

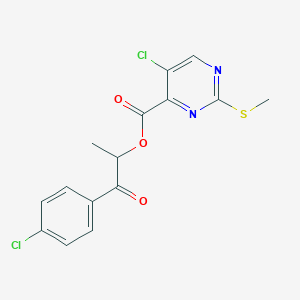
![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)
